molecular formula C6H6N2O4S B173869 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 1370411-46-3

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No. B173869
M. Wt: 202.19 g/mol
InChI Key: WSXZNFILTBDHHA-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA.


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid can be represented by the InChI code 1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) . This indicates that the molecule consists of a pyrimidine ring with a methylsulfonyl group attached at the 2-position and a carboxylic acid group attached at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid include a molecular weight of 202.19 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are both 202.00482785 g/mol . The compound has a topological polar surface area of 106 Ų .

Scientific Research Applications

Synthesis of Derivatives

  • A rapid microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives involves a multicomponent reaction leading to dihydropyrimidine-2-thiones, subsequently S-alkylated with methyl iodide. These derivatives serve as precursors for various 2-substituted pyrimidines, indicating the versatility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid in synthetic chemistry (Matloobi & Kappe, 2007).

Chemoselective Reactions

  • Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines demonstrate selective displacement of chloride and sulfone groups. This indicates its potential for selective chemical synthesis (Baiazitov et al., 2013).

Synthesis of Dimethyl Derivatives

  • The synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone, followed by methylation and oxidation, showcases another application in creating specific pyrimidine derivatives (Hongbin, 2011).

Nucleic Acid Interactions

  • The study of 2′-O,4′-C-Methylene Bridged Nucleic Acid modification on pyrimidine motif triplex formation at physiological pH indicates that derivatives of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid can play a role in enhancing nucleic acid stability, which is crucial for therapeutic applications (Torigoe et al., 2001).

Novel Synthesis Techniques

  • The development of environmentally friendly processes for synthesizing 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine, using less toxic chemical reagents, highlights the compound's role in advancing green chemistry (Hai-rong, 2013).

properties

IUPAC Name

2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZNFILTBDHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621288
Record name 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

CAS RN

1370411-46-3
Record name 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(methylthio)pyrimidine-4-carboxylic acid (1.88 g (11.1 mmol) in THf (200 mL) was added Oxone (20.4 g, 33.1 mmol) in water (50 mL). The suspension was stirred for 24 h, then evaporated to dryness. The resulting white paste was extracted 5× each 100 mL EtOAc and 5% MeOH in EtOAc. The combined extracts were dried over anhydrous MgSO4, filtered and concentrated to give the sulfone as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
U Koch, B Attenni, S Malancona… - Journal of Medicinal …, 2006 - ACS Publications
Infections caused by hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. The polymerase of HCV is responsible for the …
Number of citations: 153 pubs.acs.org
C Arylation - chemrxiv.org
R R’ Yield SNAr (%) a Yield [O](%) aa 4, 6-Me2 Me n/an/ab 4-OMe Me 90 73 c 4-Me Me 88 63 d 4-COOH Me 87b 95g e 4-Ph Me 96 98 f 4, 6-(OMe) 2 Me n/an/ag 4-NH2 Me 58 29 h 4-…
Number of citations: 0 chemrxiv.org
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org
JL Silva, CGS Lima, LP Rangel, GDS Ferretti, FP Pauli… - Biomolecules, 2020 - mdpi.com
The tumor suppressor protein p53 is often called “the genome guardian” and controls the cell cycle and the integrity of DNA, as well as other important cellular functions. Its main …
Number of citations: 21 www.mdpi.com

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